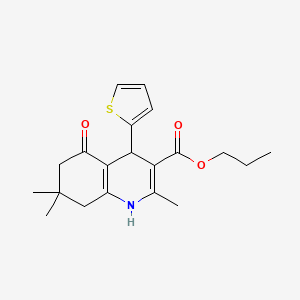
Propyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with propanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Thiophene ring-substituted derivatives.
Scientific Research Applications
Propyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
Propyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to similar compounds. The presence of the propyl ester group can also affect its solubility and bioavailability, making it distinct in its applications and properties.
Biological Activity
Propyl 2,7,7-trimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that belongs to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C20H25NO3S. The compound features a hexahydroquinoline core with a thiophene substituent and exhibits various functional groups that may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of hexahydroquinolines possess anticancer properties. Research has shown that compounds similar to propyl 2,7,7-trimethyl-5-oxo have exhibited selective agonist activities towards various receptors implicated in cancer progression. For instance:
- FFA3/GPR41 Receptor : Compounds related to this structure have been identified as selective agonists for the FFA3 receptor. This receptor is involved in metabolic regulation and has been proposed as a therapeutic target for hepatocellular carcinoma .
| Compound | EC50 (µM) | Target Receptor |
|---|---|---|
| Compound 1 | 0.23 ± 0.07 | FFA3/GPR41 |
| Compound 2 | 0.32 ± 0.05 | FFA3/GPR41 |
| Compound 3 | - | FFA2/GPR43 |
Anti-inflammatory Activity
The biological activity of propyl 2,7,7-trimethyl-5-oxo has also been explored in the context of inflammation. Some studies suggest that hexahydroquinoline derivatives can modulate inflammatory pathways through their action on G-protein coupled receptors (GPCRs). The ability to affect cAMP levels indicates potential anti-inflammatory effects.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of hexahydroquinoline derivatives suggest that they may exhibit activity against various bacterial strains. The presence of the thiophene ring is believed to enhance the lipophilicity and membrane permeability of these compounds.
Case Study 1: Hepatocellular Carcinoma
A study published in MDPI examined the activity of several hexahydroquinoline derivatives against hepatocellular carcinoma cell lines. The study found that certain compounds demonstrated significant cytotoxic effects at micromolar concentrations. The structure–activity relationship highlighted that modifications on the thiophene moiety could lead to increased potency against cancer cells .
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of hexahydroquinoline derivatives. By assessing their impact on cytokine production in vitro, researchers noted a reduction in pro-inflammatory cytokines when treated with specific derivatives of hexahydroquinoline .
Properties
Molecular Formula |
C20H25NO3S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
propyl 2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H25NO3S/c1-5-8-24-19(23)16-12(2)21-13-10-20(3,4)11-14(22)17(13)18(16)15-7-6-9-25-15/h6-7,9,18,21H,5,8,10-11H2,1-4H3 |
InChI Key |
DJNSUGRTXHCBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















